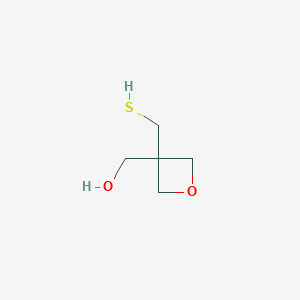
(3-(Mercaptomethyl)oxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Mercaptomethyl)oxetan-3-yl)methanol is a chemical compound with a unique structure featuring an oxetane ring substituted with a mercaptomethyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Mercaptomethyl)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where an oxetane derivative is treated with a thiol reagent under basic conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Mercaptomethyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Mercaptomethyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological thiols make it a candidate for the development of new drugs, particularly those targeting oxidative stress and related conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (3-(Mercaptomethyl)oxetan-3-yl)methanol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. Additionally, the oxetane ring can participate in ring-opening reactions, leading to the formation of new chemical entities that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Hydroxymethyl)oxetan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a mercaptomethyl group.
(3-(Aminomethyl)oxetan-3-yl)methanol: Contains an aminomethyl group instead of a mercaptomethyl group.
(3-(Chloromethyl)oxetan-3-yl)methanol: Features a chloromethyl group in place of the mercaptomethyl group.
Uniqueness
(3-(Mercaptomethyl)oxetan-3-yl)methanol is unique due to the presence of both the oxetane ring and the mercaptomethyl group. This combination of functionalities allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above. The thiol group, in particular, provides unique reactivity that can be exploited in various fields, including medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C5H10O2S |
|---|---|
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
[3-(sulfanylmethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C5H10O2S/c6-1-5(4-8)2-7-3-5/h6,8H,1-4H2 |
InChI-Schlüssel |
YYSCJOBZWKSUPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CO)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)
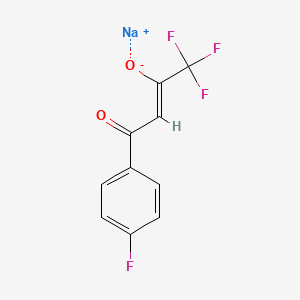
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)

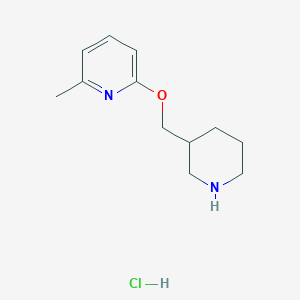
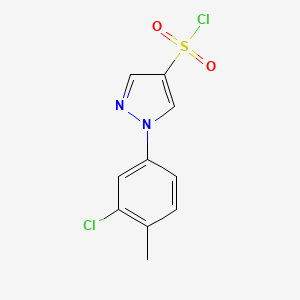
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
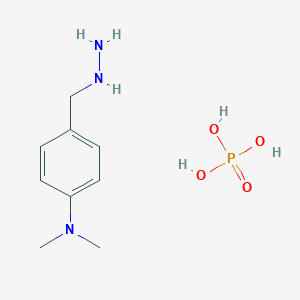
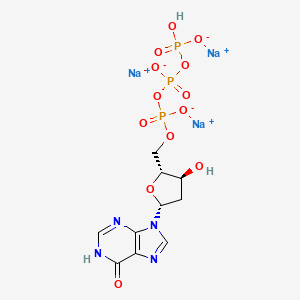

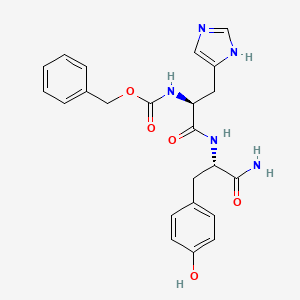
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
